![molecular formula C19H16ClNO2 B15091074 5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione CAS No. 274691-34-8](/img/structure/B15091074.png)
5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- typically involves regioselective dilithiation followed by functionalization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[3,2,1-jk]carbazole derivatives: Known for their use in OLEDs and other optoelectronic applications.
Fused-ring carbazole derivatives: Include indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole.
Uniqueness
4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-butyl-5-chloro- is unique due to its specific structural features and functional groups, which confer distinct photophysical and electronic properties. These properties make it particularly valuable in applications such as OLEDs, where high efficiency and stability are crucial .
Propriétés
Numéro CAS |
274691-34-8 |
|---|---|
Formule moléculaire |
C19H16ClNO2 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
3-butyl-3-chloro-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-11-19(20)17(22)14-9-6-8-13-12-7-4-5-10-15(12)21(16(13)14)18(19)23/h4-10H,2-3,11H2,1H3 |
Clé InChI |
FZTYISGBZVKSQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)C2=CC=CC3=C2N(C1=O)C4=CC=CC=C34)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



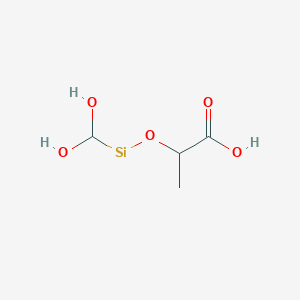
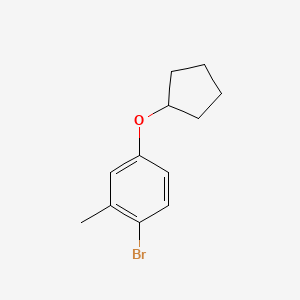



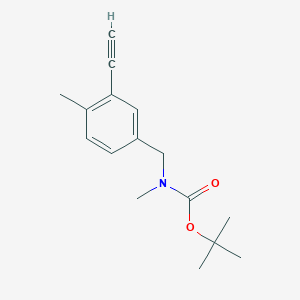
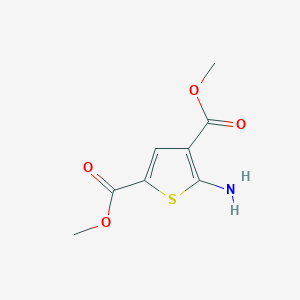
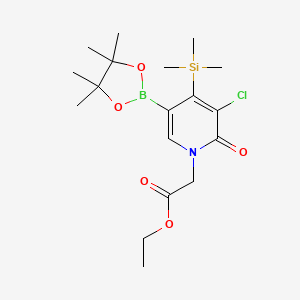
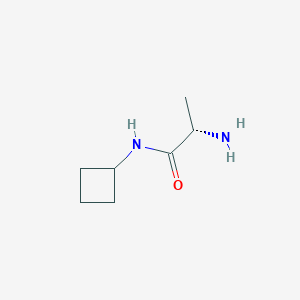
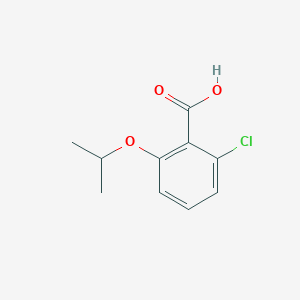
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
